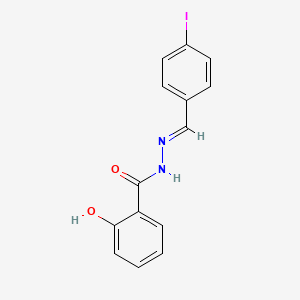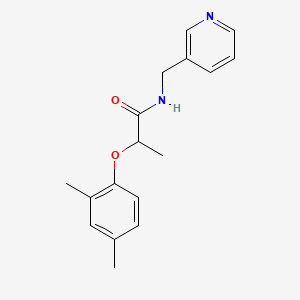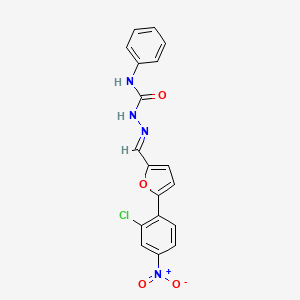
2-hydroxy-N'-(4-iodobenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N'-(4-iodobenzylidene)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. These compounds have been studied extensively due to their interesting chemical and physical properties, and potential applications in various fields.
Synthesis Analysis
The synthesis of benzohydrazide compounds, similar to 2-hydroxy-N'-(4-iodobenzylidene)benzohydrazide, typically involves condensation reactions. For instance, compounds like 4-chloro-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide were synthesized and characterized using physico-chemical methods and single-crystal X-ray diffraction (Lei et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds is usually determined by X-ray crystallography. For example, (E)-4-Hydroxy-N-(2-Methoxybenzylidene) Benzohydrazide was characterized using single crystal X-ray diffraction, which provided detailed insights into its molecular structure (Rassem & Nour, 2016).
Chemical Reactions and Properties
Benzohydrazides typically participate in various chemical reactions due to their functional groups. They can form complexes with metals and are often involved in hydrogen bonding interactions, as seen in compounds like N'-[2,5-Dihydroxybenzylidene]-3,4,5-Trimethoxybenzohydrazide (Han, 2013).
Applications De Recherche Scientifique
Synthesis and Characterization
- Schiff base compounds, including derivatives of benzohydrazide, have been synthesized and characterized, showcasing potential bioactive properties. These compounds exhibit remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with DNA, demonstrating their broad spectrum of potential scientific applications (Sirajuddin et al., 2013).
Antimicrobial Activity
- Vanadium(V) complexes derived from halido-substituted tridentate hydrazone compounds have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (He et al., 2018).
- Hydrazone compounds derived from 5-methylsalicylaldehyde demonstrated antimicrobial activities, suggesting their use in antibacterial applications (Meng et al., 2014).
Catalytic Properties
- Ni(II)-Aroylhydrazone complexes have been investigated as catalyst precursors, showing efficient catalysis in solvent-free nitroaldol condensation reactions, highlighting their potential in catalytic applications (Sutradhar et al., 2019).
Antioxidant Activity
- Novel 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs have been synthesized and evaluated for their antioxidant activity, demonstrating that different mechanisms are involved in antioxidant determination methods (Chaudhary et al., 2019).
Interaction with DNA
- The binding of Schiff base compounds with Salmon sperm DNA has been investigated, showing an intercalation mode of interaction, which could be relevant in the study of DNA interactions and potential therapeutic applications (Sirajuddin et al., 2013).
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-(4-iodophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-11-7-5-10(6-8-11)9-16-17-14(19)12-3-1-2-4-13(12)18/h1-9,18H,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFJXGCPJXWADL-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)
![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)


![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)


![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)
![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)